molecular formula C16H13ClN2O2 B1220933 4'-Hydroxydiazepam CAS No. 17311-35-2

4'-Hydroxydiazepam

Cat. No.: B1220933
CAS No.: 17311-35-2
M. Wt: 300.74 g/mol
InChI Key: IQFWLIWUKIFGKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydiazepam typically involves the hydroxylation of diazepam. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 enzymes such as CYP2C19 and CYP3A4 . These enzymes catalyze the hydroxylation at the 4’ position of the diazepam molecule.

Industrial Production Methods: Industrial production of 4’-Hydroxydiazepam often involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert diazepam into its hydroxylated form under controlled conditions . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxydiazepam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include other hydroxylated metabolites, diazepam, and various substituted derivatives .

Comparison with Similar Compounds

Uniqueness: 4’-Hydroxydiazepam is unique due to its specific hydroxylation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This modification can affect its potency, duration of action, and metabolic pathway compared to other benzodiazepines .

Properties

IUPAC Name

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-14-7-4-11(17)8-13(14)16(18-9-15(19)21)10-2-5-12(20)6-3-10/h2-8,20H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFWLIWUKIFGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938320
Record name 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17311-35-2
Record name 4'-Hydroxydiazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017311352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6.5 g (0.022 mole) of 7-chloro-1,3-dihyro-5-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one in 40 ml of dimethylformamide was added 11.6 ml (0.055 mole) of 4.74 M sodium methoxide in methanol. After 90 min, the mixture was cooled in an ice bath and 9.4 g (0.066 mole) of methyl iodide was added dropwise with stirring. After 18 hr at room temperature the reaction mixture was acidified with acetic acid, and partitioned between 100 ml of dichloromethane and 100 ml of water. The water layer was extracted once more with dichloromethane. The combined dichloromethane extracts were evaporated to dryness. The residual product mixture was separated on a column of Florisil. The column was eluted with dichloromethane, ether and then ethyl acetate. The ethyl acetate fraction was evaporated and crystallized from methanol to give 0.40 g (6%) of product as colorless prisms, mp 225°-259°.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxydiazepam
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4'-Hydroxydiazepam
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4'-Hydroxydiazepam
Reactant of Route 4
Reactant of Route 4
4'-Hydroxydiazepam
Reactant of Route 5
4'-Hydroxydiazepam
Reactant of Route 6
4'-Hydroxydiazepam

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